1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea
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Overview
Description
1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a chloro and methyl group, and a sulfonamide moiety attached to an ethyl and methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea typically involves the following steps:
Formation of 6-Chloro-5-methylpyridine-3-sulfonamide: This intermediate can be synthesized by reacting 6-chloro-5-methylpyridine with chlorosulfonic acid, followed by neutralization with ammonia.
Coupling with Ethyl Isocyanate: The 6-chloro-5-methylpyridine-3-sulfonamide is then reacted with ethyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Pathways Involved: This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
- 6-Chloro-5-methylpyridine-3-sulfonamide
- 2-(6-Chloro-5-methylpyridine-3-sulfonamido)benzamide
- 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide
Comparison: 1-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-ethyl-1-methylurea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability and specificity in its interactions with biological targets.
Properties
IUPAC Name |
1-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-ethyl-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O3S/c1-4-12-10(16)15(3)14-19(17,18)8-5-7(2)9(11)13-6-8/h5-6,14H,4H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVRLEFGHMNUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)NS(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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